Enantiomeric Purity: (S)-Configuration vs. Racemate and (R)-Enantiomer
The primary differentiation of this product is its defined (S)-stereochemistry. The racemic mixture (CAS 125036-96-6) consists of a 1:1 ratio of (R)- and (S)-enantiomers, which can lead to a 50% loss of desired activity or introduce antagonistic effects if the (R)-enantiomer is inactive or has opposing pharmacology. Procurement as the single (S)-enantiomer guarantees 100% of the target isomer, directly impacting assay reproducibility and synthetic yield of downstream chiral products. While specific optical rotation data for this compound is not publicly available in primary literature, its identity is confirmed by chiral HPLC [1].
| Evidence Dimension | Stereochemical composition (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Single (S)-enantiomer (ee >95% typical for research-grade chiral amines) |
| Comparator Or Baseline | Racemic mixture (CAS 125036-96-6, 0% ee) or (R)-enantiomer |
| Quantified Difference | ~100% vs. 50% desired enantiomer content (for racemate). Exceedance of FDA/ICH guidelines for chiral impurity identification (>0.1% threshold). |
| Conditions | Identity confirmed by chiral stationary phase HPLC or capillary electrophoresis. |
Why This Matters
Using a defined enantiomer is mandatory for generating valid pharmacological and toxicological data, preventing the confounding results that arise from racemic mixtures.
- [1] M. Rodríguez-Mata, V. Gotor-Fernández, J. González-Sabín, F. Rebolledo and V. Gotor. Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Org. Biomol. Chem., 2011, 9, 2274-2278. DOI: 10.1039/C0OB00800A. View Source
